molecular formula C8H16O3 B14610835 Acetic acid;4-methylpent-4-en-1-ol CAS No. 58715-25-6

Acetic acid;4-methylpent-4-en-1-ol

Cat. No.: B14610835
CAS No.: 58715-25-6
M. Wt: 160.21 g/mol
InChI Key: QITBNBLCJFRNIB-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid with a pungent odor, widely used in industrial and environmental applications. It is a weak acid (pKa ~4.76) and a key component in vinegar. Recent studies highlight its role in modifying adsorbents like sludge-based biochar (SBB) for uranium recovery from wastewater .

4-Methylpent-4-en-1-ol (C₆H₁₂O) is a branched unsaturated alcohol.

Properties

CAS No.

58715-25-6

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

acetic acid;4-methylpent-4-en-1-ol

InChI

InChI=1S/C6H12O.C2H4O2/c1-6(2)4-3-5-7;1-2(3)4/h7H,1,3-5H2,2H3;1H3,(H,3,4)

InChI Key

QITBNBLCJFRNIB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-methylpent-4-en-1-ol can be achieved through various synthetic routes. One common method involves the isomerization of 4-methylpent-3-en-1-ol in the presence of a ruthenium-based catalyst at room temperature . This process offers high selectivity and efficiency.

Industrial Production Methods

Industrial production of 4-methylpent-4-en-1-ol often involves the reduction of corresponding carboxylic derivatives or the use of boron chemistry . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-methylpent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Saturated alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

Acetic acid;4-methylpent-4-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;4-methylpent-4-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the hydroxyl group participates in the formation of new bonds. Additionally, the double bond in its structure allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Research Findings and Mechanisms

Acetic Acid’s Role in Uranium Recovery
  • Adsorption Mechanism: U(VI) binds to ASBB via -COO⁻ groups (monodentate coordination) and physical adsorption in expanded pores . XPS confirms U(VI) remains oxidized (U4f peaks at 382.4 eV) .
  • Optimal Conditions : pH 6.0, 0.30 g/L ASBB dosage, and 10 mg/L U(VI) achieve 97.8% removal .
Performance vs. Competing Adsorbents
Adsorbent Max Capacity (mg/g) Equilibrium Time Reusability
ASBB (acetic acid-modified) 112.4 5 min 93% after 5 cycles
Fe₃O₆-modified SBB 98.7 20 min 85% after 3 cycles
Graphene oxide composites 210.5 60 min Poor (<70%)

Trade-offs : While graphene oxide has higher capacity, ASBB’s rapid kinetics and cost-effectiveness make it preferable for industrial wastewater treatment .

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